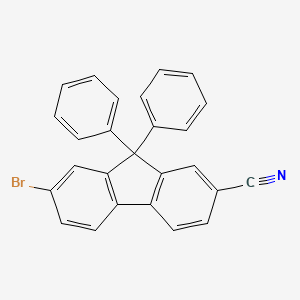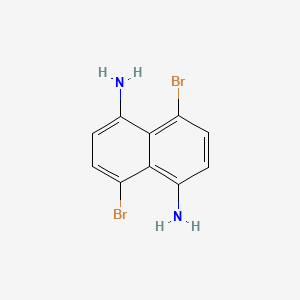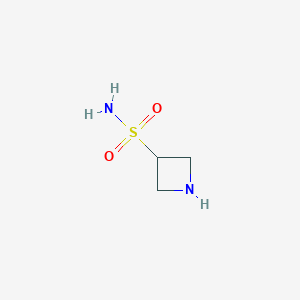
1-(Methylamino)cyclobutane-1-carbonitrile
説明
1-(Methylamino)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C6H10N2. It has a molecular weight of 110.16 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecule contains a total of 18 bonds, including 8 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 triple bond, 1 four-membered ring, 1 secondary amine (aliphatic), and 1 nitrile (aliphatic) .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 110.16 . More specific physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the sources I have access to.科学的研究の応用
1. Formation and Characterization
- Formation of 1,2-Bis Compounds: The reduction of related compounds leads to the formation of substances like 1,2-bis(1-methyl-1,4-dihydro-4-pyridinylidene)cyclobutane, characterized through spectroscopic techniques (Muramatsu, Toyota, & Satou, 2009).
2. Synthesis Processes
- Biobased Succinonitrile Synthesis: Succinonitrile, a precursor to industrial polyamides, can be synthesized from glutamic acid and glutamine, showcasing a method to produce biobased 1,4-diaminobutane (Lammens et al., 2011).
- Synthesis of 4H-Pyrans: A domino protocol was developed for synthesizing various 4H-pyran compounds, illustrating the versatility in creating complex molecules (Sivakumar, Kanchithalaivan, & Kumar, 2013).
3. Isomerization and Transformation
- Isomerization of Epoxy Derivatives: Specific cyclobutane-1-carbonitrile derivatives undergo isomerization into corresponding acid derivatives, highlighting transformation possibilities in chemical processes (Razin & Ulin, 2003).
- Chemical Transformations Under Nucleophilic Conditions: Studies on chemical reactivity reveal diverse transformations and the formation of various heterocyclic systems, indicating the reactivity and potential applications of related carbonitrile compounds (Ibrahim & El-Gohary, 2016).
4. Photocatalysis and Photochemical Reactions
- Photocycloaddition Studies: Research into photocycloadditions of certain carbonitriles to alkenes and alkynes demonstrates their potential in creating diverse molecular structures through light-induced reactions (Schwebel & Margaretha, 2000).
- Visible Light Photocatalysis with Flavins: The use of flavin derivatives in visible light photocatalysis for cyclobutane ring formation offers insights into environmentally friendly and efficient synthetic methods (Mojr et al., 2015).
5. Crystal Structure and Computational Studies
- Analysis of Cyclobutanes: NMR analyses of cyclobutanes derived from specific reactions provide insights into their structure and potential applications in synthetic chemistry (Minter et al., 2002).
- Crystal Structure of Analogues: The crystal structure of certain cyclobutane derivatives highlights their potential in medicinal chemistry due to their biological activities (Sarı et al., 2002).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H302, H312, H315, H318, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Appropriate safety measures should be taken while handling this compound .
特性
IUPAC Name |
1-(methylamino)cyclobutane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-8-6(5-7)3-2-4-6/h8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAPOORUPPEREW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154263-08-8 | |
| Record name | 1-(methylamino)cyclobutane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-55'66'77'88'-Octahydro-33'-bis([11':3'1''-terphenyl]-5'-yl)-[11'-binaphthalene]-22'-diol](/img/structure/B3242931.png)






![{2-[(Phenylacetyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B3242982.png)





![O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine](/img/structure/B3243016.png)
